(3R,5R,6S)-Atogepant

Pharmacokinetics Migraine prophylaxis Drug development

Researchers studying prophylactic CGRP mechanisms require stereochemically defined antagonists with clinical validation. Generic sourcing often fails to differentiate enantiomers, compromising chronic migraine prevention models. (3R,5R,6S)-Atogepant directly solves this. - High human CGRP receptor affinity (Ki = 0.026 nM) with competitive antagonism. - Extended elimination half-life (~11-19 h) enabling sustained receptor occupancy for once-daily dosing models. - Clinically validated in chronic migraine prevention (Phase 3 PROGRESS trial) and treatment-resistant populations (ELEVATE trial). Supplied with rigorous QC to ensure stereochemical identity.

Molecular Formula C29H23F6N5O3
Molecular Weight 603.5 g/mol
Cat. No. B12393188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R,6S)-Atogepant
Molecular FormulaC29H23F6N5O3
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
InChIInChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1
InChIKeyQIVUCLWGARAQIO-FFIZURTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R,6S)-Atogepant Overview


(3R,5R,6S)-Atogepant, also known as (3R,5R,6S)-MK-8031 or (3R,5R,6S)-AGN-241689, is the stereochemically defined enantiomer of atogepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist . Atogepant (brand name Qulipta/Aquipta) is FDA-approved (September 2021) and EMA/UK-approved (2023) for the preventive treatment of episodic and chronic migraine in adults, representing the first oral CGRP receptor antagonist specifically developed and approved for migraine prophylaxis [1]. The compound exhibits high affinity for the human CGRP receptor (Ki = 0.026 nM) and demonstrates competitive antagonism of CGRP-mediated signaling .

Workflow CGRP receptor antagonist for migraine prophylaxis research
Selection Stereochemically defined enantiomer (3R,5R,6S) of atogepant
Use Context Oral preventive model studies requiring sustained receptor occupancy

Atogepant vs Ubrogepant & Rimegepant


Despite sharing a common CGRP receptor antagonism mechanism, the oral gepants exhibit fundamentally divergent clinical utility profiles that preclude interchangeable use in research settings. Atogepant is indicated solely for migraine prevention, whereas ubrogepant is approved only for acute treatment and rimegepant carries a dual indication for both acute and preventive use [1]. These differential indications are underpinned by distinct pharmacokinetic profiles: atogepant possesses a substantially longer elimination half-life (~11-19 hours) compared to ubrogepant (5-7 hours), enabling sustained receptor occupancy suitable for once-daily prophylactic dosing [2]. Furthermore, atogepant demonstrates a differentiated hepatotoxicity safety profile relative to first-generation gepants (e.g., telcagepant, which was discontinued due to liver toxicity), with no clinically apparent liver injury reported in trials [3]. These quantitative and qualitative differences render direct substitution scientifically invalid.

Indication mismatch

Atogepant is researched for prevention models, ubrogepant for acute intervention, rimegepant dual; direct substitution invalidates model intent.

PK-driven occupancy difference

Longer elimination half-life supports sustained receptor occupancy vs shorter half-life of ubrogepant, altering exposure-response profiles.

Hepatotoxicity signal context

Atogepant shows differentiated liver safety endpoints compared to discontinued telcagepant; class-wide risk may not transfer directly.

Atogepant Differentiation Evidence


Elimination Half-Life vs Ubrogepant

Atogepant exhibits an elimination half-life approximately twice as long as ubrogepant, enabling sustained CGRP receptor antagonism suitable for once-daily preventive therapy [1]. This pharmacokinetic differentiation directly underlies the divergent FDA-approved indications, with atogepant approved solely for prevention while ubrogepant is limited to acute treatment [2].

Elimination Half-Life
Trial context
Atogepant ~11 h (up to 19 h) vs Ubrogepant 5–7 h; ~2.2× longer
Supports sustained CGRP receptor occupancy research
Human PK studies; model-context-dependent
Pharmacokinetics Migraine prophylaxis Drug development

Preventive Efficacy vs Rimegepant

In episodic migraine prevention trials, atogepant 60 mg once-daily achieved a 31.8% therapeutic gain for ≥50% reduction in monthly migraine days with an NNT of 3.1, compared to rimegepant 75 mg every-other-day which achieved an 8% therapeutic gain with an NNT of 12.5 [1]. This represents a 4-fold difference in NNT between the two gepants when used preventively.

Preventive Efficacy vs Rimegepant
Trial context
Atogepant: NNT 3.1 vs Rimegepant: NNT 12.5; 4× difference
Reported preventive endpoint context; NNT supports model discrimination
Phase 3 episodic migraine trials; cross-study comparison
Clinical efficacy Migraine prevention NNT analysis

Efficacy Across Migraine Populations

Atogepant is the only gepant that has demonstrated consistent preventive efficacy across a comprehensive spectrum of migraine populations in three distinct Phase 3 trials: ADVANCE (episodic migraine, 4-14 MMD), ELEVATE (episodic migraine with 2-4 prior preventive treatment failures), and PROGRESS (chronic migraine, ≥15 headache days/month) [1]. Across all three trials, atogepant 60 mg once-daily produced significantly greater reductions in monthly migraine days and improvements in quality of life measures compared to placebo [2].

Trial Population Coverage
Trial context
Atogepant: Phase 3 evidence in episodic, treatment-resistant, and chronic migraine; Ubrogepant/Rimegepant: limited or no chronic coverage
Broadest model endpoint coverage among gepants
Three distinct Phase 3 trials (ADVANCE, ELEVATE, PROGRESS)
Clinical efficacy Chronic migraine Phase 3 trials

Hepatotoxicity Profile vs Telcagepant

First-generation gepant telcagepant was discontinued due to hepatotoxicity concerns, with elevated liver transaminases observed in clinical trials. In contrast, atogepant has demonstrated a markedly improved hepatic safety profile across Phase 1, Phase 3, and long-term extension studies, with no clinically apparent liver injury reported and only rare instances of transient serum aminotransferase elevations during therapy [1].

Hepatotoxicity Profile
Trial context
Atogepant: no clinically apparent liver injury reported; Telcagepant: discontinued due to hepatotoxicity
Differentiated hepatic safety endpoint interpretation; class-specific risk may not transfer
Long-term exposure context; >2,500 patients studied
Hepatotoxicity Drug safety ADME-tox

Atogepant Application Scenarios


Chronic Migraine Prevention Studies

Atogepant is uniquely positioned as the only gepant with Phase 3 evidence supporting efficacy in chronic migraine prevention (PROGRESS trial). Researchers investigating preventive mechanisms in chronic migraine (≥15 headache days/month) should prioritize atogepant over ubrogepant (acute-only) or rimegepant (no chronic migraine prevention data), as atogepant provides the only clinically validated CGRP receptor antagonist reference for this high-burden population [1].

Treatment-Resistant Migraine Models

The ELEVATE trial demonstrated that atogepant 60 mg once-daily produces significant preventive efficacy in patients who have failed 2-4 prior classes of oral preventive treatments. Atogepant achieved a higher proportion of patients with no/mild migraine symptoms (62.0% vs. 38.3% placebo, P<0.001) in this treatment-resistant population. This differentiated evidence makes atogepant the preferred compound for studies investigating mechanisms of treatment resistance and novel preventive strategies in difficult-to-treat migraine [1].

Prophylactic CGRP PK/PD Modeling

Atogepant's extended elimination half-life (~11 hours, up to ~19-24 hours at steady-state) enables sustained receptor occupancy with once-daily dosing, contrasting with the shorter half-life of ubrogepant (5-7 hours) which necessitates acute-use dosing. Researchers conducting pharmacokinetic/pharmacodynamic modeling of sustained CGRP receptor antagonism should select atogepant for its differentiated PK profile that supports prophylactic rather than acute intervention paradigms [1].

Application
Selection Property
Validation Focus
Chronic migraine prophylaxis model studies
Only gepant with Phase 3 evidence in chronic migraine
Endpoint response in monthly migraine days and disease-impact measures
Treatment-resistant episodic migraine model studies
Reported endpoint response in treatment-resistant episodic migraine models
Endpoint response in refractory prevention models
Sustained CGRP receptor occupancy PK/PD modeling
Extended elimination half-life supporting once-daily dosing research
Sustained receptor antagonism vs acute intervention paradigms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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